SC-22716 vs. Clinical Candidate SC-57461A: Quantitative Potency Differential on Recombinant Human LTA4 Hydrolase
SC-22716 inhibits recombinant human LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In direct comparison, the structurally optimized clinical candidate SC-57461A, which was developed from the SC-22716 SAR series, exhibits an IC50 of 2.5 nM against the same recombinant human enzyme target [2]. This represents an approximately 80-fold increase in potency for SC-57461A relative to the original lead compound SC-22716.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human LTA4 hydrolase |
|---|---|
| Target Compound Data | IC50 = 0.20 µM (200 nM) |
| Comparator Or Baseline | SC-57461A: IC50 = 2.5 nM |
| Quantified Difference | SC-57461A is approximately 80-fold more potent than SC-22716 (200 nM / 2.5 nM = 80) |
| Conditions | Recombinant human LTA4 hydrolase enzyme assay |
Why This Matters
This quantitative potency differential defines SC-22716 as the appropriate research tool for studies requiring a lower-potency baseline compound (e.g., for partial inhibition experiments or comparative pharmacology), while SC-57461A serves as the high-potency benchmark.
- [1] IUPHAR/BPS Guide to Pharmacology. SC-22716 Ligand Page. pIC50 6.7 (IC50 2x10-7 M). View Source
- [2] Askonas LJ, Kachur JF, Villani-Price D, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A I: in vitro studies. J Pharmacol Exp Ther. 2002 Feb;300(2):577-82. View Source
